![molecular formula C15H32 B084994 3-Ethyltridecane CAS No. 13286-73-2](/img/structure/B84994.png)
3-Ethyltridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyltridecane is a hydrocarbon compound that belongs to the alkane family. It has a chemical formula of C14H30 and a molecular weight of 198.39 g/mol. This compound is widely used in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 3-Ethyltridecane is not fully understood. However, it is believed that it interacts with various biological molecules such as proteins and lipids, leading to changes in their structure and function. This interaction may result in the activation or inhibition of various biochemical pathways, leading to physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethyltridecane are not well documented. However, some studies have suggested that it may have antimicrobial properties, which could be useful in the development of new antibiotics. Additionally, it may have antioxidant properties, which could be useful in the prevention of various diseases such as cancer and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-Ethyltridecane is its high purity, which makes it suitable for use as a reference compound in gas chromatography. Additionally, it has a low toxicity, which makes it safe for use in various lab experiments. However, one of the limitations of 3-Ethyltridecane is its high cost, which may limit its use in some research applications.
Future Directions
There are various future directions for the use of 3-Ethyltridecane in scientific research. One of the directions is the development of new materials such as polymers and surfactants. Additionally, it could be used in the development of new antibiotics due to its potential antimicrobial properties. Furthermore, it could be used in the prevention and treatment of various diseases such as cancer and cardiovascular diseases due to its potential antioxidant properties.
Conclusion:
In conclusion, 3-Ethyltridecane is a hydrocarbon compound that has various scientific research applications due to its unique properties. The synthesis of this compound can be achieved through various methods, and its purity can be improved through various purification techniques. While the mechanism of action and physiological effects of 3-Ethyltridecane are not well documented, it has potential antimicrobial and antioxidant properties that could be useful in the development of new antibiotics and the prevention of various diseases.
Synthesis Methods
The synthesis of 3-Ethyltridecane can be achieved through various methods. One of the commonly used methods is the catalytic hydrogenation of 3-Ethyltridecene, which is obtained from the oligomerization of ethylene. Another method involves the alkylation of tridecane with ethylene in the presence of a catalyst. The purity of the synthesized compound can be improved through various purification techniques such as distillation and recrystallization.
Scientific Research Applications
3-Ethyltridecane has various scientific research applications due to its unique properties. It is widely used as a reference compound in gas chromatography for the analysis of complex mixtures. It is also used as a standard in the identification of hydrocarbon compounds in various environmental and biological samples. Additionally, 3-Ethyltridecane is used in the development of new materials such as polymers and surfactants.
properties
CAS RN |
13286-73-2 |
---|---|
Product Name |
3-Ethyltridecane |
Molecular Formula |
C15H32 |
Molecular Weight |
212.41 g/mol |
IUPAC Name |
3-ethyltridecane |
InChI |
InChI=1S/C15H32/c1-4-7-8-9-10-11-12-13-14-15(5-2)6-3/h15H,4-14H2,1-3H3 |
InChI Key |
YHMLBHVOZGLKCN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CC)CC |
Canonical SMILES |
CCCCCCCCCCC(CC)CC |
synonyms |
3-Ethyltridecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.